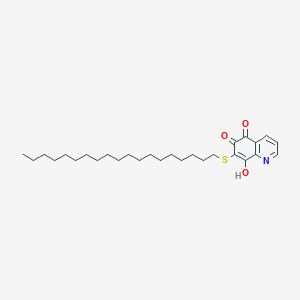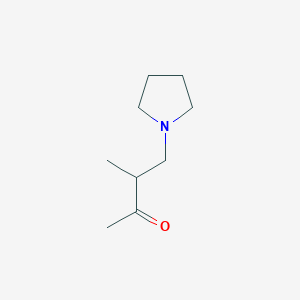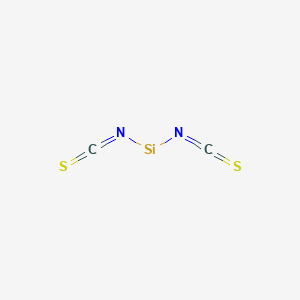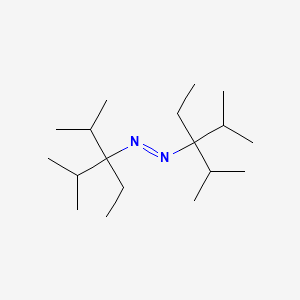![molecular formula C18H16ClN3 B14650709 4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine CAS No. 49594-57-2](/img/structure/B14650709.png)
4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a naphthalene ring substituted with a dimethylamino group and a chlorophenyl diazenyl group. Azo compounds are widely known for their vibrant colors and are extensively used in dyeing and pigmentation applications.
Preparation Methods
The synthesis of 4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylnaphthalen-1-amine under basic conditions to yield the desired azo compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes and pigments for textiles, plastics, and other materials .
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets through the diazenyl group. The compound can undergo light-induced isomerization, leading to changes in its electronic structure and reactivity. This property is exploited in applications such as photochromic materials and molecular switches. The molecular pathways involved include electron transfer and conjugation with aromatic systems .
Comparison with Similar Compounds
4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine can be compared with other azo compounds such as:
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- [(Z)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]malononitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications .
Properties
CAS No. |
49594-57-2 |
|---|---|
Molecular Formula |
C18H16ClN3 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C18H16ClN3/c1-22(2)18-12-11-17(15-5-3-4-6-16(15)18)21-20-14-9-7-13(19)8-10-14/h3-12H,1-2H3 |
InChI Key |
XXPRXOUXPKQSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)











